Lipophilicity (XLogP3) Differentiation: 6-CF3 vs. 6-H, 6-Cl, and 6-CH3 Analogs
The 6-CF3 substituted compound exhibits a computed XLogP3-AA of 1.1, representing a net increase of +0.43 log units over the unsubstituted parent 6-H analog (LogP = 0.67) [1]. This increase is larger than what would be expected from a 6-Cl substitution (estimated LogP ~0.46–0.80) and substantially exceeds the contribution of a 6-CH3 group (estimated LogP ~0.80–0.90) [1]. The CF3 group delivers this lipophilicity gain without adding hydrogen-bond donor capacity (HBD = 2 for all analogs) and with only a modest increase in molecular weight (ΔMW = +68 Da vs. 6-H, vs. ΔMW = +54 Da for 6-CH3 and +34 Da for 6-Cl) [1].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 (PubChem computed); MW = 217.15 g/mol |
| Comparator Or Baseline | 6-H analog (CAS 67074-78-6): LogP = 0.67 (Chemsrc/Molbase); 6-Cl analog (CAS 1314953-23-5): estimated LogP ~0.46–0.80; 6-CH3 analog (CAS 1314976-52-7): estimated LogP ~0.80–0.90; MW = 149.15 (6-H), 183.59 (6-Cl), 163.18 (6-CH3) |
| Quantified Difference | ΔLogP = +0.43 (6-CF3 vs. 6-H); ΔLogP estimated ≥+0.2–0.3 vs. 6-Cl and 6-CH3 |
| Conditions | XLogP3-AA computed by PubChem 2019.06.18; LogP for 6-H sourced from Chemsrc/Molbase (CAS 67074-78-6 entry) |
Why This Matters
In CNS drug discovery, a ΔLogP of +0.4 can shift a compound from suboptimal to optimal brain penetration range (target LogP 1–3), making the 6-CF3 variant the preferred starting scaffold when higher lipophilicity is required without adding H-bond donors.
- [1] PubChem Compound Summary CID 117949228. 6-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one. Computed XLogP3-AA = 1.1, HBD = 2, HBA = 6, TPSA = 54 Ų. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/117949228. View Source
